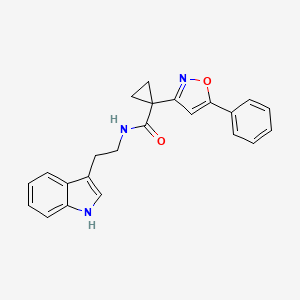

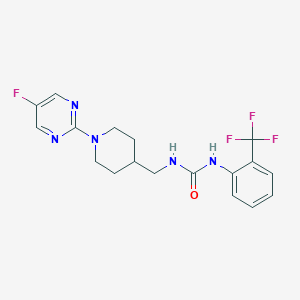

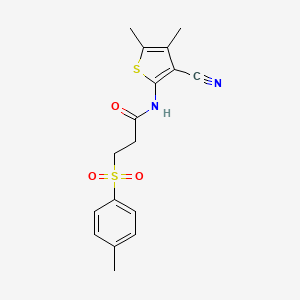

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a structurally complex molecule that is likely to be designed for biological activity, given the presence of a piperidinyl moiety and a fluorinated aromatic group. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1,3-disubstituted ureas with a piperidyl moiety, has been reported to involve the investigation of structure-activity relationships, particularly as inhibitors of soluble epoxide hydrolase (sEH) . The synthesis of these compounds has led to improved pharmacokinetic parameters and increased potency in biological assays. Although the exact synthetic route for the compound of interest is not provided, similar synthetic strategies could be employed, such as acylation of piperidine followed by urea formation with an aryl isocyanate.

Molecular Structure Analysis

The molecular structure of this compound would include a piperidinyl ring, a fluoropyrimidinyl moiety, and a trifluoromethylphenyl group connected through a urea linkage. The presence of fluorine atoms is known to significantly affect the physical and chemical properties of a molecule, often enhancing its metabolic stability and altering its electronic properties .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents attached to the nitrogen atoms. For instance, the presence of a fluoropyrimidinyl group could affect the electron distribution and thus the reactivity of the urea moiety. The fluorine atoms could also participate in specific chemical reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are largely determined by their functional groups. The piperidinyl ring provides basicity and potential for hydrogen bonding, while the fluorinated groups contribute to the lipophilicity and possibly the metabolic stability of the compound. The presence of multiple fluorine atoms could also influence the boiling point, melting point, and solubility of the compound . The specific properties of the compound of interest would need to be determined experimentally, but insights can be drawn from related structures.

Applications De Recherche Scientifique

TAS-102 and Antitumor Activity TAS-102, a compound related to the one , is notable for its role in cancer therapy, particularly targeting nucleoside metabolism. It consists of trifluridine (FTD) and tipiracil hydrochloride (TPI), with FTD being a thymidine-based nucleoside analog. TAS-102 shows a distinct mechanism of action compared to traditional fluoropyrimidines like 5-fluorouracil (5-FU). While both FTD and 5-FU inhibit thymidylate synthase, crucial in DNA synthesis, FTD's cytotoxic mechanism is primarily through DNA incorporation, leading to DNA dysfunction and strand breaks. This mechanism is notably different from 5-FU, as it is rapidly removed from DNA by uracil-DNA glycosylases, lessening its DNA damage capability. The inclusion of TPI enhances the effectiveness of FTD, making TAS-102 a promising treatment, especially for patients resistant to or intolerant of other fluoropyrimidines like 5-FU (Lenz, Stintzing, & Loupakis, 2015).

Pharmacogenetics and Personalized Therapy Another aspect of relevance is the pharmacogenetics associated with fluoropyrimidines, highlighting the importance of tailoring chemotherapy based on individual genetic makeups. A focus is on the metabolism of fluoropyrimidines (FP) by dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. The presence of certain DPYD polymorphisms significantly elevates the risk of severe toxicity from FP-based therapies, underlining the necessity for DPYD genotyping (DPYD-PGx) before initiating treatment. This approach, coupled with continuous clinical monitoring and complementary phenotyping methods, like measuring 5-FU clearance and the dihydrouracil/uracil ratio, enhances the predictive potential of DPYD-PGx and aids in optimizing chemotherapy, thereby reducing risks and improving outcomes (Conti et al., 2020).

Propriétés

IUPAC Name |

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N5O/c19-13-10-23-16(24-11-13)27-7-5-12(6-8-27)9-25-17(28)26-15-4-2-1-3-14(15)18(20,21)22/h1-4,10-12H,5-9H2,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBDGUJHESFKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)